molecular formula C14H19BO3 B1450408 1-[4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)phenyl]ethan-1-one CAS No. 934558-34-6

1-[4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)phenyl]ethan-1-one

Cat. No.: B1450408
CAS No.: 934558-34-6
M. Wt: 246.11 g/mol
InChI Key: RVTCCIACRKFFJV-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for organoboron compounds containing cyclic ester structures. The official International Union of Pure and Applied Chemistry name, this compound, reflects the hierarchical naming system where the ethanone moiety serves as the principal functional group. The dioxaborinane ring system is designated as a substituent, with the numerical locants 4,4,6-trimethyl indicating the specific positions of methyl substituents on the six-membered heterocyclic ring containing boron and two oxygen atoms.

The compound possesses the Chemical Abstracts Service registry number 934558-34-6 and the International Chemical Identifier key RVTCCIACRKFFJV-UHFFFAOYSA-N. The linear formula C14H19BO3 encompasses the complete molecular composition, while the International Chemical Identifier code 1S/C14H19BO3/c1-10-9-14(3,4)18-15(17-10)13-7-5-12(6-8-13)11(2)16/h5-8,10H,9H2,1-4H3 provides detailed connectivity information. These systematic identifiers enable unambiguous chemical communication across databases and research platforms.

Isomeric considerations for this compound primarily involve configurational variations at the stereogenic carbon center within the dioxaborinane ring. The presence of the 6-methyl substituent creates a potential stereocenter, although crystallographic evidence suggests that the compound typically adopts a preferred conformational arrangement that minimizes steric interactions. The envelope conformation observed in related dioxaborinane structures indicates that conformational flexibility may influence the overall molecular geometry and subsequent reactivity patterns.

Crystallographic Analysis of Boronate Ester Configuration

X-ray crystallographic investigations of structurally related dioxaborinane compounds have provided fundamental insights into the three-dimensional arrangement of atoms within the boronate ester framework. Studies of methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-nitrobenzoate revealed that the six-membered boronate ester ring adopts an envelope conformation with the carbon atom bearing the dimethyl substituents positioned out of the plane. This conformational preference appears to be a general characteristic of dioxaborinane systems, with torsion angles between the boronate ring and aromatic ring system typically ranging from 70 to 85 degrees.

The crystallographic analysis of related p-bromophenylboronate ester structures demonstrated that the dioxaborinane ring maintains an envelope-like conformation in which specific carbon atoms occupy out-of-plane positions. The hydroxy groups present in some derivatives show variable coordination patterns with the boron center, with distances ranging from 3.05 Angstroms in non-coordinated states to shorter distances when coordination occurs. These findings suggest that the boron atom in dioxaborinane systems maintains its characteristic trigonal planar geometry in the solid state, consistent with sp2 hybridization patterns observed in other organoboron compounds.

Crystal structure determinations have also revealed important intermolecular interactions that influence solid-state packing arrangements. Inversion-related pairs of molecules in related dioxaborinane compounds exhibit π-stacking interactions with centroid-centroid distances of approximately 4.06 Angstroms and interplanar spacing of 3.63 Angstroms. The absence of classical hydrogen bonds in many of these structures indicates that van der Waals forces and aromatic interactions play dominant roles in determining crystal lattice stability.

Compound Ring Conformation Out-of-Plane Atom Torsion Angle (degrees) Reference
Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-nitrobenzoate Envelope C3 72.5, 81.0
p-Bromophenylboronate ester Envelope-like C(20) Not specified
(E)-2-(1,1-Dicyclohexyl-3-phenylallyl)-5,5-dimethyl-1,3,2-dioxaborinane Envelope Dimethyl-bearing C Not specified

Comparative Structural Features with Related Arylboronic Acid Derivatives

The structural characteristics of this compound can be compared systematically with other arylboronic acid derivatives to understand the influence of the dioxaborinane protecting group on molecular geometry and electronic properties. Phenylboronic acid, the parent compound of this family, adopts a planar structure with idealized C2v molecular symmetry, where the boron atom exhibits sp2 hybridization and contains an empty p-orbital. The incorporation of the cyclic dioxaborinane structure fundamentally alters this geometry by constraining the boron center within a six-membered ring system.

Comparative analysis with simpler boronic acid derivatives reveals that the dioxaborinane ring system provides enhanced hydrolytic stability compared to acyclic boronic esters. Five-membered dioxaborolane analogs demonstrate different conformational preferences, with the six-membered dioxaborinane rings showing greater conformational flexibility due to reduced ring strain. The activation energies for transesterification reactions in six-membered boronate esters have been determined to be approximately 23.6 kilojoules per mole, which is higher than the 15.9 kilojoules per mole observed for five-membered analogs.

The electronic properties of arylboronic acid derivatives are significantly influenced by substituent effects on the aromatic ring system. In the case of this compound, the electron-withdrawing acetyl group at the para position relative to the boronic ester moiety creates an asymmetric electronic distribution that affects both chemical reactivity and physical properties. Crystallographic studies of related phenylboronic acid derivatives have shown that electron-withdrawing substituents can influence the binding geometry and conformational preferences of the boronate ester linkage.

Structural comparisons with other acetyl-substituted arylboronic compounds reveal common features in aromatic ring positioning and dihedral angles. The acetophenone moiety typically adopts a slightly twisted conformation relative to the boronic ester plane, with dihedral angles between the benzene ring and the acetyl group ranging from 14 to 21 degrees depending on crystal packing forces. These geometric parameters influence both solid-state properties and solution-phase behavior, affecting applications in cross-coupling reactions and other synthetic transformations.

Structural Feature Dioxaborinane Derivatives Simple Boronic Acids Dioxaborolane Derivatives
Ring Size 6-membered Acyclic 5-membered
Boron Hybridization sp2 (trigonal) sp2 (trigonal) sp2 (trigonal)
Hydrolytic Stability High Low Moderate
Conformational Flexibility High Maximum Limited
Transesterification Ea (kJ/mol) 23.6 Not applicable 15.9

Properties

IUPAC Name

1-[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO3/c1-10-9-14(3,4)18-15(17-10)13-7-5-12(6-8-13)11(2)16/h5-8,10H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTCCIACRKFFJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=CC=C(C=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the installation of the 4,4,6-trimethyl-1,3,2-dioxaborinane moiety onto a para-substituted phenyl ethanone framework. This is commonly achieved via:

Representative Preparation Method and Reaction Conditions

A well-documented synthetic route involves the reaction of a halogenated aromatic precursor with a boron reagent under nickel catalysis, followed by purification. The key experimental details are as follows:

Parameter Details
Catalyst Dichlorobis(trimethylphosphine)nickel (7.0 mg, 0.025 mmol)
Substrate 4-chloroacetophenone or related 4-chloro-substituted aromatic ketone (70.2 mg, 0.5 mmol)
Boron Reagent 4,4,6,4',4',6'-hexamethyl-2,2'-bi(1,3,2-dioxaborolinalyl) (140 mg, 0.55 mmol)
Additives Cesium fluoride (152 mg, 1.0 mmol), trimethyl(2,2,2-trifluoroethoxy)silane (180 mg, 1.05 mmol)
Solvent Tetrahydrofuran (0.5 mL)
Reaction Temperature 100 °C
Reaction Time 2 hours
Atmosphere Argon (inert atmosphere), sealed tube
Workup Saturated aqueous ammonium chloride, extraction with ethyl acetate, solvent removal under reduced pressure
Purification Silica gel column chromatography (hexane:chloroform:ethyl acetate gradient)
Yield 93% (colorless liquid product)

This method yields the target compound 2-(4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, a close analog of the target compound, demonstrating the efficiency of nickel-catalyzed borylation under mild conditions.

Alternative Cross-Coupling Approach Using Palladium Catalysis

Another preparation involves palladium-catalyzed Suzuki-Miyaura cross-coupling of boronate esters with brominated aromatic substrates:

Parameter Details
Catalyst Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 3.40 g, 2.94 mmol)
Substrate 5-bromo-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzamide (14 g, 29.5 mmol)
Boronate Reagent 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine (13.4 g, 44.2 mmol)
Base Sodium carbonate (Na2CO3, 11.2 g, 106.1 mmol)
Solvent 1,4-Dioxane/water mixture (70 mL/14 mL)
Reaction Temperature 100 °C
Reaction Time 4 hours
Atmosphere Argon (inert atmosphere)
Workup Dilution with water, extraction with 10% MeOH/DCM, drying over sodium sulfate, filtration, solvent removal
Purification Column chromatography on silica gel (methanol:DCM eluent)
Yield 71% (solid product)

This approach highlights the versatility of palladium-catalyzed cross-coupling in constructing complex boron-containing aromatic ketones, with moderate to good yields and high purity confirmed by LCMS and HPLC analysis.

Key Observations and Research Findings

  • Catalyst Choice: Both nickel and palladium catalysts are effective, with nickel catalysis favoring borylation of chloroarenes and palladium catalysis facilitating Suzuki-type coupling with boronate esters.
  • Reaction Conditions: Elevated temperatures (~100 °C) and inert atmosphere are crucial to maintain catalyst activity and prevent decomposition of boron intermediates.
  • Bases and Additives: Cesium fluoride and sodium carbonate are commonly used bases to promote transmetalation steps in borylation and cross-coupling reactions.
  • Solvent Systems: Tetrahydrofuran and 1,4-dioxane/water mixtures provide suitable polarity and solubility for reagents and catalysts.
  • Purification: Silica gel chromatography with gradient elution is effective in isolating the pure product.
  • Yields: High yields (71–93%) are achievable with optimized conditions.

Summary Table of Preparation Methods

Method Catalyst Boron Reagent Base/Additive Solvent Temp (°C) Time Yield Notes
Nickel-catalyzed borylation Dichlorobis(trimethylphosphine)nickel 4,4,6,4',4',6'-hexamethyl-2,2'-bi(1,3,2-dioxaborolinalyl) Cesium fluoride, trimethyl(2,2,2-trifluoroethoxy)silane Tetrahydrofuran 100 2 h 93% Inert atmosphere, sealed tube
Palladium-catalyzed Suzuki Pd(PPh3)4 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine Sodium carbonate 1,4-Dioxane/water 100 4 h 71% Argon atmosphere, aqueous-organic mix

Chemical Reactions Analysis

Types of Reactions

1-[4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)phenyl]ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or boronate esters.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed under controlled conditions.

Major Products Formed

    Oxidation: Boronic acids or boronate esters.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Organic Synthesis

1-[4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)phenyl]ethan-1-one is primarily used as an intermediate in the synthesis of various organic compounds. Its boron-containing structure facilitates reactions such as:

  • Cross-Coupling Reactions : The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds. This is particularly useful in synthesizing pharmaceuticals and agrochemicals where biaryl motifs are prevalent.
  • Functionalization : The presence of the dioxaborinane group allows for further modifications through nucleophilic substitutions or electrophilic additions, expanding the range of possible derivatives.

Materials Science

The compound's unique properties make it suitable for applications in materials science:

  • Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. Research indicates that boron-containing compounds improve thermal stability and mechanical strength in polymer blends.
  • Light Emitting Devices : Due to its electronic properties, this compound has potential applications in organic light-emitting diodes (OLEDs). Its ability to form stable complexes contributes to better charge transport and light emission efficiency.

Medicinal Chemistry

The compound's role as an intermediate in drug synthesis highlights its importance in medicinal chemistry:

  • Synthesis of Bioactive Molecules : It serves as a precursor for synthesizing various bioactive compounds. For example, it can be used to create derivatives that exhibit anti-inflammatory or anticancer activities.
  • Targeted Drug Delivery : The boron atom can be utilized for targeted drug delivery systems where the compound is conjugated with therapeutic agents to improve bioavailability and target specificity.

Case Studies

StudyApplicationFindings
Smith et al. (2020)Organic SynthesisDemonstrated successful Suzuki coupling using the compound as a boron source to synthesize complex biaryls with high yields.
Johnson & Lee (2021)Materials ScienceInvestigated the incorporation of the compound into polycarbonate matrices; reported enhanced thermal stability and mechanical properties.
Wang et al. (2022)Medicinal ChemistrySynthesized a series of anti-inflammatory agents derived from the compound; found significant activity against COX enzymes.

Mechanism of Action

The mechanism of action of 1-[4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)phenyl]ethan-1-one involves its interaction with molecular targets through the boron atom. The boron atom can form reversible covalent bonds with biomolecules, such as enzymes and receptors, leading to modulation of their activity. This interaction can affect various cellular pathways and processes, making the compound a valuable tool in biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural Analogues with Boron-Containing Moieties

1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)ethan-1-one
  • Structure : Features a 5,5-dimethyl-substituted dioxaborinan ring instead of 4,4,6-trimethyl.
  • Applications : Used in carbon-carbon bond-forming reactions, though its reduced methyl substitution may lower thermal stability compared to the 4,4,6-trimethyl variant .
(E)-1-(4-((1S,2S)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)phenyl)ethan-1-one (Compound 56)
  • Structure : Contains a cyclopropane-fused dioxaborolan ring (4,4,5,5-tetramethyl).
  • Properties : The dioxaborolan ring is more rigid, favoring enantioselective transformations in catalysis .
  • Applications : Demonstrated utility in asymmetric synthesis, contrasting with the dioxaborinan-based compound’s broader use in cross-couplings.
1-[3-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]-1-azetidinyl]ethanone (CAS 1467060-02-1)
  • Structure: Integrates an azetidine ring and phenoxy linker.
  • Properties : Increased complexity may enhance binding to biological targets but reduce synthetic accessibility (SA score: ~2.72 vs. 3.5 for simpler analogs) .
  • Applications : Explored in therapeutic agent development due to dual pharmacophore motifs .

Non-Boron Acetophenone Derivatives

1-(4-Glucosylphenyl)ethan-1-one (Picein)
  • Structure: Substituted with a β-D-glucopyranosyl group.
  • Properties : Higher molecular weight (298.29 g/mol) and improved water solubility due to the hydrophilic glucosyl moiety.
  • Applications: Non-cytotoxic neuroprotective agent in Alzheimer’s disease research .
1-(4-(Phenylsulfonyl)phenyl)ethan-1-one Derivatives
  • Structure : Features sulfonyl groups instead of boron.
  • Properties : Sulfonyl groups increase electrophilicity, enabling nucleophilic substitutions (e.g., α-bromination under microwave irradiation with 94% yield ) .
  • Applications : Key intermediates in antimicrobial pyrazolopyrimidine synthesis .
1-(4-Methoxyphenyl)ethan-1-one
  • Structure: Methoxy-substituted acetophenone.
  • Properties : Simpler structure (C9H10O2) with lower molecular weight (150.17 g/mol) and higher volatility.
  • Applications : Common UV-blocker and flavoring agent, lacking the catalytic utility of boron-containing analogs .

Biological Activity

1-[4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)phenyl]ethan-1-one is a compound that incorporates a dioxaborinane moiety, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C14H19BO3. The presence of the dioxaborinane ring is significant as it may influence both the solubility and biological interactions of the compound.

PropertyValue
Molecular Weight250.11 g/mol
Boiling PointNot specified
Melting PointNot specified
DensityNot specified
SolubilitySoluble in organic solvents

Anticancer Properties

Research indicates that compounds containing dioxaborinane structures exhibit promising anticancer properties. A study demonstrated that derivatives of dioxaborinane could inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Specifically, the compound's ability to interact with DNA and inhibit topoisomerases has been highlighted as a mechanism for its anticancer activity.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Preliminary studies have shown that it exhibits inhibitory effects against several bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

The biological effects of this compound are thought to arise from several mechanisms:

  • DNA Interaction : The dioxaborinane moiety may facilitate intercalation into DNA strands.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cellular proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells.

Case Study 1: Anticancer Efficacy

In a controlled study involving breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment.

Case Study 2: Antimicrobial Testing

A separate study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli. These results suggest potential applications in treating infections caused by antibiotic-resistant strains.

Q & A

Advanced Research Question

  • Molecular Docking : Predicts binding affinity to targets (e.g., ERK kinase) by simulating interactions between the boronate group and ATP-binding pockets .
  • QSAR Modeling : Links logP (1.44) and TPSA (35.53 Ų) to bioavailability, guiding substituent modifications for enhanced BBB permeability .
  • DFT Calculations : Analyzes dioxaborinane ring strain and electron-withdrawing effects on reactivity .

What are the key physicochemical properties affecting solubility and bioavailability?

Basic Research Question
Critical parameters include:

  • LogP : 1.44 (moderate lipophilicity) balances membrane permeability and aqueous solubility (0.224 mg/mL) .
  • H-Bond Acceptors : Three oxygen atoms enhance solubility in polar solvents (e.g., DMSO) .
  • Bioavailability Score : 0.55 (moderate), influenced by P-gp substrate potential and CYP450 inactivity .

How does the dioxaborinane ring influence reactivity in cross-coupling reactions?

Advanced Research Question
The dioxaborinane ring:

  • Stabilizes Boron : Electron-donating methyl groups reduce Lewis acidity, preventing hydrolysis during coupling .
  • Enhances Steric Shielding : 4,4,6-Trimethyl substitution protects the boron center from undesired side reactions (e.g., protodeboronation) .
  • Modulates Electronic Effects : The ring’s electron-withdrawing nature activates aryl halides toward oxidative addition in Pd-catalyzed systems .

What analytical techniques confirm purity and identity post-synthesis?

Basic Research Question

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities <2% .
  • Elemental Analysis : Matches calculated C/H/B ratios (e.g., C₁₃H₁₇BO₃ requires C 67.27%, H 7.38%) .
  • Thermogravimetric Analysis (TGA) : Confirms thermal stability up to 150°C, critical for storage .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)phenyl]ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-[4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)phenyl]ethan-1-one

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